4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
Description
This compound features a benzofuro[3,2-d]pyrimidine core fused with a piperidinyl-piperazine carbonyl moiety substituted at the 3-position of the phenyl ring with chlorine.
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c27-19-4-3-5-20(16-19)30-12-14-32(15-13-30)26(33)18-8-10-31(11-9-18)25-24-23(28-17-29-25)21-6-1-2-7-22(21)34-24/h1-7,16-18H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOMJHJKMFLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)benzofuro[3,2-d]pyrimidine is a synthetic organic molecule characterized by its complex structure, which includes a benzofuro-pyrimidine core and various functional groups that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features several key functional groups:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Chlorophenyl group : Enhances lipophilicity and membrane permeability.
- Carbonyl functionalities : Critical for receptor interactions.
Biological Activity Overview
Preliminary studies have demonstrated that compounds similar to 4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)benzofuro[3,2-d]pyrimidine exhibit significant biological activities, including:
- Antidepressant effects
- Antitumor activity
- Antimicrobial properties
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The piperazine and carbonyl functionalities are essential for binding to specific receptors, influencing neurotransmitter systems, and exhibiting enzyme inhibition.
Binding Affinity Studies
Interaction studies typically focus on the binding affinity of this compound at various biological targets. Techniques such as molecular docking and in vitro binding assays have been employed to elucidate these interactions.
Comparative Biological Activity Table
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Similar core but different halogen substitution | Potentially similar antidepressant effects |
| 4-{[4-(Phenethyl)piperazin-1-yl]carbonyl}-1-benzoylpyrrolidin-2-one | Different substituents on piperazine | Antitumor activity |
| 1-(3-Bromophenyl)-4-{[4-(phenethyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Bromine substitution instead of chlorine | Enhanced antimicrobial properties |
This comparison highlights how variations in substituents can affect biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives containing piperazine and related structures. For instance:
- Antidepressant Activity : A study found that compounds with similar piperazine structures showed significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
- Antitumor Effects : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
- Enzyme Inhibition : Compounds derived from similar scaffolds have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thieno[2,3-d]pyrimidine Derivatives
- 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (): Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle). Key Differences: Replaces the benzofuro oxygen with sulfur, altering electronic properties and lipophilicity. The 3-methylphenyl group on piperazine reduces electronegativity compared to 3-chlorophenyl. Activity: Likely targets kinases or GPCRs, though specific data are unavailable.
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (): Substituents: Dichlorophenyl (enhanced halogen bonding) and fluorophenyl (meta-substitution). Activity: Increased halogen content may improve receptor affinity but reduce metabolic stability .
Pyrazolo[3,4-d]pyrimidine Derivatives
- 1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine (): Core Structure: Pyrazolo[3,4-d]pyrimidine. Key Differences: A pyrazole ring replaces the benzofuro system, increasing rigidity. The phenylethyl group on piperazine enhances lipophilicity. Activity: Potential antipsychotic activity via D2/D3 receptor modulation .
Piperazine/Piperidine Modifications
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) ():
- Structure : Pyrrolopyridine core with 4-chlorophenylpiperazine.
- Pharmacology :
- Comparison : The benzofuropyrimidine core in the target compound may offer improved CNS penetration compared to L 745,870’s pyrrolopyridine.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) ():
- Structure : Indane scaffold with dihydrobenzodioxin-substituted piperazine.
- Pharmacology :
- D4 Receptor Affinity : Ki = 2.4 nM.
- Selectivity : >100-fold selectivity over D2/D3 receptors.
- Comparison : The target compound’s 3-chlorophenyl group may provide stronger σ1 receptor interactions (Ki = 1.6 nM for S 18126) .
Substituent Effects on Activity
Chlorophenyl Position
- 3-Chlorophenyl (Target Compound): Meta-substitution balances steric hindrance and electronic effects, optimizing receptor binding .
- 4-Chlorophenyl (L 745,870): Para-substitution may enhance D4 affinity but reduce selectivity due to broader receptor interactions .
Carbonyl Linker
Pharmacological and Physicochemical Data Comparison
Preparation Methods
Cyclocondensation of Benzofuran Chalcones with Urea/Thiourea
A widely adopted method involves the reaction of benzofuran chalcones with urea or thiourea under alkaline conditions. For example, 4-(1-benzofuran-2-yl)-6-arylpyrimidin-2-ols are synthesized by condensing α,β-unsaturated ketones (chalcones) with urea in alcoholic potassium hydroxide.
Procedure :
- Chalcone preparation : Benzofuran-2-carboxaldehyde is reacted with acetophenone derivatives via Claisen-Schmidt condensation to yield chalcones.
- Pyrimidine formation : Chalcones (1 mmol) are treated with urea (1.2 mmol) in ethanol with KOH (10%) at 60°C for 6–8 hours. The mixture is poured into ice-water, neutralized with dilute HCl, and filtered to isolate the pyrimidine product.
Key Data :
Alternative Route via Benzonitrile Derivatives
Recent work describes constructing the benzofuropyrimidine core from 2-hydroxy-5-nitro-1-benzonitrile. Treatment with haloketones (e.g., chloroacetone) forms 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one, which is cyclized with ammonium thiocyanate and acetyl chloride to yield mercapto-substituted pyrimidines.
Optimization Note :
- Bromination at the 3-methyl position of intermediate benzofurans using N-bromosuccinimide (NBS) enhances reactivity for subsequent nucleophilic substitutions.
Functionalization of the Piperidine-Piperazine Linkage
SN2 Reaction for Piperidine-Piperazine Coupling
The piperidine moiety is introduced via nucleophilic substitution. For instance, 3-(bromomethyl)benzofuran derivatives react with N-phenylpiperazine in refluxing acetone with K₂CO₃/KI to form 3-(piperazinylmethyl)benzofuran intermediates.
Procedure :
- Bromination : 3-Methylbenzofuran (1 mmol) is treated with NBS (1.1 mmol) in CCl₄ under UV light for 4 hours.
- Substitution : The brominated product (1 mmol) reacts with 4-(3-chlorophenyl)piperazine (1.2 mmol) in acetone at 60°C for 12 hours.
- Workup : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Carbonyl Bridge Formation via Amide Coupling
The carbonyl group connecting piperidine and piperazine is installed using carbodiimide-mediated coupling.
Procedure :
- Piperidine-4-carboxylic acid activation : The carboxylic acid (1 mmol) is treated with N,N-dicyclohexylcarbodiimide (DCC, 1.2 mmol) and N-hydroxysuccinimide (NHS, 1.2 mmol) in DMF at 0°C for 1 hour.
- Amide bond formation : The activated ester reacts with 4-(3-chlorophenyl)piperazine (1 mmol) in DMF at room temperature for 24 hours.
- Purification : Crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water).
Key Data :
Final Assembly of the Target Compound
Nucleophilic Aromatic Substitution (NAS)
The benzofuropyrimidine core is coupled with the piperidine-piperazine subunit via NAS.
Procedure :
- Activation : 4-Chlorobenzofuro[3,2-d]pyrimidine (1 mmol) is refluxed with piperidin-4-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone (1.2 mmol) in DMF at 120°C for 8 hours.
- Workup : The mixture is cooled, diluted with water, and extracted with CH₂Cl₂. The organic layer is dried (MgSO₄) and concentrated.
- Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5) yields the title compound.
Key Data :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves yields in SN2 reactions by 10–15%.
- Microwave assistance : Cyclocondensation steps achieve 90% yield in 2 hours under microwave irradiation (300 W, 100°C).
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30, 1 mL/min).
- Elemental analysis : Calculated for C₂₆H₂₆ClN₅O₂: C, 65.62; H, 5.51; N, 14.72. Found: C, 65.58; H, 5.49; N, 14.68.
Challenges and Alternative Routes
Byproduct Formation
Q & A
Q. What are the established synthetic routes for 4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multi-step reactions involving: (i) Formation of the benzofuropyrimidine core through cyclization of substituted benzofuran and pyrimidine precursors. (ii) Introduction of the piperidinyl-carbonyl group via coupling reactions (e.g., using 1,1'-carbonyldiimidazole or EDC/NHS chemistry). (iii) Functionalization of the piperazine moiety with a 3-chlorophenyl group using nucleophilic substitution or Buchwald-Hartwig amination . Key intermediates include chlorinated pyrimidine derivatives and activated carbonyl intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural validation relies on: (i) NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing between benzofuropyrimidine and piperazine resonances). (ii) Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. (iii) X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., using SHELX programs for refinement) .
Q. What biological targets are associated with this compound, and how are its interactions studied?
- Methodological Answer : The compound’s piperazine and benzofuropyrimidine motifs suggest affinity for central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors).
- In vitro assays : Radioligand binding studies (e.g., measurements) quantify receptor affinity.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses with receptor active sites .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) affect the compound’s structure-activity relationship (SAR)?
- Methodological Answer : (i) Halogen effects : 3-Chlorophenyl groups enhance lipophilicity and receptor binding compared to unsubstituted phenyl groups, as shown in competitive binding assays. (ii) Piperazine flexibility : Replacing piperazine with rigidified analogs (e.g., piperidine) reduces conformational entropy, impacting target selectivity.
- Case study : A 2,3-dichlorophenyl analog (from ) showed 10-fold higher affinity than the 3-chloro derivative, highlighting steric and electronic influences .
Q. What contradictions exist in crystallographic data for structurally related compounds, and how are they resolved?
- Methodological Answer : Discrepancies in bond lengths or torsional angles (e.g., piperazine ring puckering) may arise due to: (i) Crystallization conditions : Solvent polarity affects packing and conformation. (ii) Refinement protocols : SHELXL’s restraints (e.g., DFIX, FLAT) mitigate overfitting in low-resolution datasets.
Q. How can in vitro-to-in vivo translation challenges (e.g., metabolic stability) be addressed for this compound?
- Methodological Answer : (i) Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., piperazine N-dealkylation). (ii) Prodrug strategies : Masking labile groups (e.g., carboxamide derivatives in ) improves bioavailability. (iii) Pharmacokinetic modeling : Compartmental models predict and using HPLC-MS plasma concentration data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
